1-Amino-1-deoxy-scyllo-inositol

Beschreibung

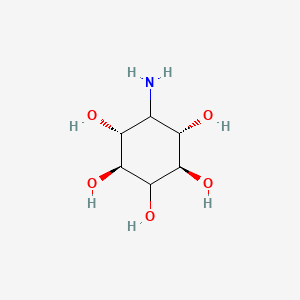

Structure

2D Structure

Eigenschaften

IUPAC Name |

(1S,2R,4S,5R)-6-aminocyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/t1?,2-,3+,4+,5-,6? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAOTICXQLILTC-UYSNGIAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306482 | |

| Record name | myo-Inositol, 2-amino-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-22-0 | |

| Record name | myo-Inositol, 2-amino-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis of 1-Amino-1-deoxy-scyllo-inositol

The chemical synthesis of this compound, also known as scyllo-inosamine, presents significant stereochemical challenges due to the presence of multiple hydroxyl and amino groups on a cyclohexane (B81311) ring. Achieving the specific scyllo configuration, where one substituent is axial and the others are equatorial, requires highly controlled and selective reactions.

Stereoselective and Enantiopure Synthesis Routes

Stereoselective synthesis is paramount in obtaining the correct isomer of this compound. The spatial arrangement of the six substituents on the cyclohexane ring dictates the compound's identity and biological function. Synthetic strategies often rely on the use of chiral starting materials or the introduction of chirality through asymmetric reactions.

Approaches from Achiral Precursors

Synthesizing enantiopure cyclitols from simple, non-chiral starting materials is a hallmark of elegant chemical synthesis. A common achiral precursor for inositol (B14025) derivatives is p-benzoquinone. ontosight.ai The synthesis of scyllo-inositol derivatives from p-benzoquinone involves first creating a conduritol (a cyclohexene (B86901) tetrol) intermediate. ontosight.ai Subsequent stereocontrolled functionalization of the double bond, for example through epoxidation followed by regioselective ring-opening, allows for the installation of the required hydroxyl and amino functionalities with the correct scyllo stereochemistry. ontosight.ai

While detailed for a related isomer, a practical route starting from p-benzoquinone to an enantiomerically pure amino-inositol highlights the key steps that are applicable to scyllo-inosamine synthesis.

Key Synthetic Steps from an Achiral Precursor

| Step | Description | Purpose |

| 1 | Diels-Alder Reaction | Construction of the initial six-membered ring from p-benzoquinone. |

| 2 | Kinetic Resolution | A palladium catalyst with a chiral ligand is used to selectively react with one enantiomer of a racemic intermediate, yielding a product with high enantiomeric excess. |

| 3 | Epoxidation | Introduction of an epoxide ring across the double bond of a conduritol intermediate. |

| 4 | Regioselective Azide (B81097) Opening | The epoxide is opened with an azide nucleophile at a specific carbon, setting the stereochemistry for the future amino group. |

| 5 | Reduction & Deprotection | The azide is reduced to an amine, and all protecting groups are removed to yield the final aminocyclitol. |

This table illustrates a general strategy adapted from related syntheses for producing enantiopure aminocyclitols from achiral starting materials.

Reductive Amination Strategies

Reductive amination is a powerful and direct method for forming the carbon-nitrogen bond necessary for the amino group in this compound. This reaction typically involves the condensation of a ketone precursor with an amine source, followed by the reduction of the resulting imine or iminium ion intermediate.

The key precursor for this strategy is 2-deoxy-scyllo-inosose (B3429959) (also known as scyllo-inosose), which is the corresponding ketone. nih.gov This ketone can be synthesized chemically or, more commonly, enzymatically. The reductive amination of 2-deoxy-scyllo-inosose can be performed with ammonia (B1221849) as the nitrogen source and a selective reducing agent.

The choice of reducing agent is critical to avoid the unwanted reduction of the starting ketone before imine formation. Mild, selective reagents are preferred for this one-pot procedure.

Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions over ketones, effective at mildly acidic pH. |

| Sodium Triacetoxyborohydride (NaB(OAc)₃H) | A milder and less toxic alternative to NaBH₃CN, highly effective for a wide range of aldehydes and ketones. |

| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Catalytic hydrogenation can be used, though it may require higher pressures and can sometimes lead to over-reduction or side reactions depending on the substrate. |

This strategy represents a key final step in many chemoenzymatic pathways where the ketone precursor is first generated through biocatalysis.

Enzymatic and Chemoenzymatic Synthesis

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. Enzymes can construct the complex, stereochemically rich scaffold of this compound with remarkable precision.

Role of Aminotransferases in Biosynthetic Analogues

Aminotransferases, also known as transaminases, are a critical family of enzymes in the biosynthesis of this compound and other aminoglycosides. These enzymes catalyze the transfer of an amino group from a donor molecule, typically an amino acid like L-glutamine or L-aspartate, to a keto-acid acceptor. nih.govnih.govwikipedia.org

In the biosynthesis of this compound, the specific enzyme L-glutamine:2-deoxy-scyllo-inosose aminotransferase (EC 2.6.1.50) plays a pivotal role. wikipedia.org It transfers the amino group from L-glutamine to the ketone precursor, 2-deoxy-scyllo-inosose, to produce this compound. nih.govwikipedia.org This reaction is a key step in the biosynthetic pathways of several aminoglycoside antibiotics in microorganisms like Streptomyces and Bacillus. nih.govnih.gov The function of this aminotransferase has been confirmed through heterologous expression and chemical identification of the product. nih.gov

Key Aminotransferase Reaction L-glutamine + 2-deoxy-scyllo-inosose ⇌ 2-oxoglutaramate (B1222696) + this compound wikipedia.org

This enzymatic step is highly specific and ensures the correct stereochemistry of the newly formed amino group.

Biocatalytic Conversion Pathways

Entire metabolic pathways have been engineered in microorganisms to produce scyllo-inositol and its precursors from simple sugars like glucose. A key intermediate in these pathways is 2-deoxy-scyllo-inosose synthase (DOIS), an enzyme that converts D-glucose-6-phosphate into 2-deoxy-scyllo-inosose. nih.govresearchgate.net

Researchers have developed one-pot enzymatic systems to synthesize this key ketone precursor. For example, a polyphosphate glucokinase can be used to phosphorylate D-glucose, which is then converted by DOIS into 2-deoxy-scyllo-inosose, achieving nearly full conversion. This biocatalytically produced ketone is the ideal substrate for the subsequent aminotransferase-catalyzed step to yield the final product.

Example of an Engineered Biocatalytic Pathway

| Step | Reaction | Key Enzyme(s) | Organism Source (Example) |

| 1 | D-Glucose → D-Glucose-6-Phosphate | Polyphosphate Glucokinase (PPGK) | Corynebacterium glutamicum |

| 2 | D-Glucose-6-Phosphate → 2-deoxy-scyllo-inosose | 2-deoxy-scyllo-inosose Synthase (DOIS), e.g., BtrC | Bacillus circulans |

| 3 | 2-deoxy-scyllo-inosose → this compound | L-glutamine:2-deoxy-scyllo-inosose aminotransferase, e.g., BtrS | Bacillus circulans nih.gov |

This multi-enzyme cascade represents a powerful chemoenzymatic approach, starting from an inexpensive substrate like glucose and proceeding through highly controlled enzymatic steps to generate the complex target molecule. mdpi.com

Design and Synthesis of this compound Derivatives

The design of derivatives of this compound is often guided by the desire to mimic natural substrates of enzymes or to introduce specific physicochemical properties that can modulate biological activity. Synthetic strategies typically involve the protection of the hydroxyl and amino groups, followed by regioselective modification and subsequent deprotection.

Structural Analogues with Modified Functional Groups (e.g., Fluoro, Alkyl, Nitrosoamine)

The introduction of modified functional groups onto the this compound scaffold can significantly alter its biological and chemical properties.

Fluoro Derivatives: The substitution of a hydroxyl group with fluorine can lead to analogues with altered hydrogen bonding capabilities and increased metabolic stability. The synthesis of 1-deoxy-1-fluoro-scyllo-inositol has been reported, providing a template for the potential synthesis of its 1-amino counterpart. nih.gov Such a synthesis would likely involve the use of a fluorinating agent on a suitably protected precursor of this compound.

Alkyl Derivatives: Alkylation of the hydroxyl or amino groups can impact the lipophilicity and steric bulk of the molecule. The synthesis of 1L-1-Amino-1-deoxy-2,3,4,5-tetra-O-methyl-scyllo-inositol has been described, showcasing the feasibility of producing O-alkylated derivatives. This synthesis would involve the protection of the amino group, followed by methylation of the hydroxyl groups and subsequent deprotection of the amine.

Nitrosoamine Derivatives: The introduction of a nitrosoamine functional group can serve as a chemical probe for studying specific biological pathways. A derivative, scyllo-Inositol, 1-deoxy-1-(((methylnitrosoamino)carbonyl)amino)-, has been noted, suggesting that the amino group of this compound can be derivatized to incorporate a nitrosoamine moiety. ontosight.ai The synthesis would likely proceed through the reaction of a protected this compound with a nitrosating agent. ontosight.ai

Table 1: Examples of Structural Analogues of this compound

| Derivative Type | Example Compound Name | Potential Synthetic Approach | Reference |

| Fluoro | 1-Amino-1,6-dideoxy-6-fluoro-scyllo-inositol | Fluorination of a protected this compound precursor | nih.gov |

| Alkyl | 1L-1-Amino-1-deoxy-2,3,4,5-tetra-O-methyl-scyllo-inositol | Protection of the amino group, O-methylation, and deprotection | |

| Nitrosoamine | 1-Amino-1-deoxy-1-(N-nitroso)amino-scyllo-inositol | Nitrosation of the amino group of this compound | ontosight.ai |

Nucleoside Analogues Derived from this compound

Carbocyclic nucleosides, where a methylene (B1212753) group replaces the furanose oxygen, are an important class of therapeutic agents. nih.gov The synthesis of nucleoside analogues from this compound would involve the coupling of a nucleobase to the aminocyclitol core. While the direct synthesis of nucleoside analogues from this compound is not extensively documented in the reviewed literature, general methods for the synthesis of carbocyclic nucleosides could be adapted. nih.govnih.gov

A potential synthetic route could involve the conversion of the amino group of a protected this compound into a suitable leaving group, followed by nucleophilic substitution with a purine (B94841) or pyrimidine (B1678525) base. Alternatively, a Mitsunobu reaction between a protected aminocyclitol and a nucleobase could be explored. The resulting carbocyclic nucleoside analogues would be of significant interest for screening as antiviral or anticancer agents.

Table 2: Potential Nucleoside Analogues Derived from this compound

| Nucleobase | Potential Analogue Name | Potential Synthetic Strategy |

| Adenine (B156593) | 9-(this compound-1-yl)adenine | Coupling of a protected aminocyclitol with adenine |

| Cytosine | 1-(this compound-1-yl)cytosine | Coupling of a protected aminocyclitol with cytosine |

| Guanine (B1146940) | 9-(this compound-1-yl)guanine | Coupling of a protected aminocyclitol with guanine |

| Thymine | 1-(this compound-1-yl)thymine | Coupling of a protected aminocyclitol with thymine |

| Uracil | 1-(this compound-1-yl)uracil | Coupling of a protected aminocyclitol with uracil |

Radiolabeled Derivatives for Research Probes

Radiolabeled derivatives of this compound are invaluable tools for in vivo imaging and for studying the biodistribution and target engagement of these molecules. The synthesis of [18F]-1-deoxy-1-fluoro-scyllo-inositol has been successfully achieved, demonstrating the feasibility of introducing positron-emitting radionuclides into the scyllo-inositol scaffold. nih.govnih.gov

The synthesis of a radiolabeled version of this compound would likely follow a similar strategy. For instance, the introduction of Fluorine-18 (B77423) ([18F]) could be accomplished via nucleophilic substitution of a suitable leaving group on a protected precursor with [18F]fluoride. The resulting radiotracer could then be used in Positron Emission Tomography (PET) studies to investigate its uptake and localization in various tissues.

Table 3: Potential Radiolabeled Derivatives of this compound

| Isotope | Potential Radiolabeled Compound | Potential Application | Reference |

| 18F | 1-Amino-1,6-dideoxy-6-[18F]fluoro-scyllo-inositol | Positron Emission Tomography (PET) Imaging | nih.govnih.gov |

| 3H | [3H]-1-Amino-1-deoxy-scyllo-inositol | In vitro binding assays and autoradiography | |

| 14C | [14C]-1-Amino-1-deoxy-scyllo-inositol | Metabolic and pharmacokinetic studies |

Biosynthesis and Natural Occurrence

Biosynthetic Pathways of 1-Amino-1-deoxy-scyllo-inositol

The biosynthesis of this compound is a multi-step enzymatic process that begins with a common precursor and involves several key intermediates and specialized enzymes.

Role of myo-Inositol as a Precursor

The journey to synthesizing this compound commences with myo-inositol, a widely distributed stereoisomer of inositol (B14025). psu.eduwikipedia.org In many aminoglycoside-producing bacteria, myo-inositol serves as the foundational molecule. It is first synthesized from glucose-6-phosphate via the action of myo-inositol-1-phosphate synthase. cdnsciencepub.com Subsequently, myo-inositol undergoes a series of transformations to yield the scyllo-inositol core of the final aminocyclitol. The conversion of myo-inositol to scyllo-inositol is a crucial step, with some bacteria like Bacillus subtilis capable of this transformation. wikipedia.orgscienceopen.com

Enzymatic Steps and Key Intermediates (e.g., scyllo-Inosose, this compound 4-phosphate)

The biosynthetic route from myo-inositol to this compound involves several well-characterized enzymatic reactions and intermediates. A key early intermediate is scyllo-inosose, which is formed from myo-inositol. psu.edu In some pathways, myo-inositol is first oxidized to 2-keto-myo-inositol (scyllo-inosose) by an NAD+-dependent myo-inositol dehydrogenase. wikipedia.org

The central step in the formation of this compound is the transamination of scyllo-inosose. nih.gov This reaction introduces the first amino group onto the cyclitol ring. The resulting this compound can then be further modified. For instance, in the biosynthesis of certain aminoglycosides, it is phosphorylated to form this compound 4-phosphate. qmul.ac.uk This phosphorylation is catalyzed by a specific kinase and is an essential step towards the formation of more complex aminocyclitols like streptidine (B14820), a component of streptomycin (B1217042). qmul.ac.uk

In the biosynthesis of 2-deoxystreptamine-containing aminoglycosides, a related pathway exists where 2-deoxy-scyllo-inosose (B3429959) is the key intermediate that undergoes transamination. rsc.orgnih.gov

Identification and Characterization of Biosynthetic Enzymes (e.g., L-glutamine:scyllo-inosose aminotransferase)

Several enzymes crucial to the biosynthesis of this compound have been identified and characterized. A pivotal enzyme is L-glutamine:scyllo-inosose aminotransferase . This enzyme is responsible for the transfer of an amino group from L-glutamine to scyllo-inosose, yielding this compound. nih.govoup.com Homologous versions of this enzyme have been identified in various aminoglycoside-producing bacteria. For example, the stsC gene in the streptomycin producer Streptomyces griseus encodes for this aminotransferase. nih.gov Similarly, in the butirosin (B1197908) producer Bacillus circulans, the enzyme BtrS, encoded by the btrS gene, carries out the analogous transamination of 2-deoxy-scyllo-inosose. jst.go.jp

Another key enzyme in this pathway is scyllo-inosamine 4-kinase . This enzyme, also known as ATP:inosamine phosphotransferase, catalyzes the phosphorylation of this compound to this compound 4-phosphate. qmul.ac.uk This kinase has been shown to also act on related aminocyclitols like streptamine (B1206204) and 2-deoxystreptamine (B1221613). qmul.ac.uk

The initial conversion of myo-inositol is carried out by myo-inositol dehydrogenase . In Bacillus subtilis, the enzyme IolG converts myo-inositol to scyllo-inosose. scienceopen.com Furthermore, B. subtilis possesses two distinct scyllo-inositol dehydrogenases, IolX and IolW, which can also be involved in inositol metabolism. nih.gov

Biological Sources and Distribution

The production of this compound is predominantly associated with microorganisms that synthesize aminoglycoside antibiotics.

Microbial Production (e.g., Streptomyces griseus, Bacillus subtilis)

This aminocyclitol is naturally produced by a range of bacteria. Notable producers include species from the genus Streptomyces and Bacillus.

Streptomyces griseus : This bacterium is the producer of streptomycin, and the biosynthesis of the streptidine moiety of this antibiotic proceeds through this compound. cdnsciencepub.comwikipedia.org The enzyme L-glutamine:scyllo-inosose aminotransferase from S. griseus has been well-studied. nih.gov

Bacillus subtilis : This bacterium is known to possess a comprehensive inositol metabolism pathway that includes the conversion of myo-inositol to scyllo-inositol and scyllo-inosose. wikipedia.orgscienceopen.com While not a primary producer of aminoglycosides for clinical use, its metabolic pathways provide a model for understanding the biosynthesis of aminocyclitols.

Bacillus circulans : A producer of the aminoglycoside butirosin, this bacterium utilizes a similar pathway involving the transamination of a ketoinositol, in this case, 2-deoxy-scyllo-inosose, by the aminotransferase BtrS. rsc.orgjst.go.jp

Streptomyces flavopersicus : As a producer of spectinomycin, extracts from this organism have been shown to possess L-glutamine:inosose aminotransferase activity, indicating the involvement of this pathway. asm.org

Presence in Aminoglycoside Antibiotic Biosynthesis

This compound is a fundamental building block in the biosynthesis of a significant portion of aminoglycoside antibiotics. psu.edu These antibiotics are characterized by the presence of an aminocyclitol core, which is often derived from or related to this compound. The diversity of aminoglycosides arises from the different modifications and glycosylations of this core structure. nih.govf1000research.com Its presence is integral to the pathways leading to antibiotics such as streptomycin, butirosin, and spectinomycin, highlighting its importance in the generation of these potent antibacterial agents. psu.edunih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Name | Function | Source Organism Example |

| myo-Inositol Dehydrogenase | Oxidation of myo-inositol to scyllo-inosose | Bacillus subtilis (IolG) |

| L-glutamine:scyllo-inosose aminotransferase | Transamination of scyllo-inosose to this compound | Streptomyces griseus (StsC) |

| scyllo-Inosamine 4-kinase | Phosphorylation of this compound | Streptomyces species |

Table 2: Microbial Sources of this compound and Related Aminoglycosides

| Microbial Source | Associated Aminoglycoside | Relevance to this compound |

| Streptomyces griseus | Streptomycin | Direct precursor in the streptidine biosynthetic pathway. cdnsciencepub.comwikipedia.org |

| Bacillus circulans | Butirosin | Biosynthesis involves a related aminocyclitol derived from a similar pathway. rsc.orgjst.go.jp |

| Streptomyces flavopersicus | Spectinomycin | Biosynthesis involves aminocyclitol formation with aminotransferase activity. asm.org |

| Bacillus subtilis | Not a primary producer | Model organism for studying inositol metabolism and aminocyclitol biosynthesis. wikipedia.orgscienceopen.com |

Molecular and Cellular Mechanisms of Action

Enzyme Modulation and Inhibition

The introduction of an amino group to the scyllo-inositol scaffold fundamentally alters its properties, enabling it to participate in a range of enzymatic reactions, either as a substrate or as a modulator of enzyme activity.

Aminotransferase Inhibition

While direct inhibitory effects of 1-Amino-1-deoxy-scyllo-inositol on aminotransferases are not extensively documented, its crucial role as a substrate in an aminotransferase-catalyzed reaction is well-established within the streptomycin (B1217042) biosynthesis pathway in Streptomyces griseus. nih.govebi.ac.uk Specifically, a phosphorylated form of this compound, namely this compound 4-phosphate, serves as an acceptor molecule in a transamidination reaction catalyzed by L-arginine:inosamine-phosphate amidinotransferase (also known as StrB1). nih.gov In this reaction, the amidino group from L-arginine is transferred to the amino group of this compound 4-phosphate, forming 1-guanidino-1-deoxy-scyllo-inositol (B1215736) 4-phosphate and L-ornithine. nih.gov This enzymatic step is a critical part of the pathway leading to the formation of the streptidine (B14820) moiety of streptomycin.

The mechanism of the related human enzyme, L-arginine:glycine amidinotransferase, involves a catalytic triad (B1167595) of Cys-His-Asp and proceeds via a ping-pong mechanism where the amidino group is first transferred to the enzyme's active site cysteine. researchgate.netresearchgate.netnih.gov It is plausible that the bacterial enzyme utilizes a similar mechanism.

| Enzyme | Substrates | Products | Organism | Significance |

|---|---|---|---|---|

| L-arginine:inosamine-phosphate amidinotransferase (StrB1) | L-arginine, this compound 4-phosphate | L-ornithine, 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate | Streptomyces griseus | Key step in streptomycin biosynthesis nih.govnih.gov |

Inhibition of Protein Synthesis in Microbial Systems

This compound is a fundamental building block of the aminoglycoside antibiotic streptomycin. nih.gov Aminoglycosides are potent, broad-spectrum antibiotics that exert their bactericidal effects by inhibiting protein synthesis in prokaryotes. nih.govsynthose.com They bind with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit. synthose.com This interaction disrupts the fidelity of translation by causing codon misreading, which leads to the incorporation of incorrect amino acids into the growing polypeptide chain. nih.govsynthose.com Some aminoglycosides can also interfere with the initiation and elongation steps of protein synthesis. synthose.comnih.gov The resulting aberrant proteins can insert into the bacterial cell membrane, compromising its integrity and leading to cell death. synthose.com

Therefore, as a key component of streptomycin, this compound is integral to the ultimate inhibition of microbial protein synthesis by this antibiotic. The biosynthesis of streptomycin from glucose involves the formation of the streptidine moiety from scyllo-inosamine, a derivative of this compound. nih.gov

Modulation of Inositol (B14025) Metabolizing Enzymes (e.g., Inositol Synthase, Exchange Enzymes, Inositol 1,4,5-trisphosphate Kinase)

Direct studies on the modulatory effects of this compound on inositol metabolizing enzymes are limited. However, research on related inositol isomers and their derivatives provides some context.

Inositol Synthase: Myo-inositol-1-phosphate synthase (MIPS) catalyzes the conversion of D-glucose 6-phosphate to myo-inositol-1-phosphate, the first step in inositol biosynthesis. researchgate.net There is no specific data on whether this compound modulates MIPS activity.

Inositol Dehydrogenases: Bacteria that catabolize inositols possess inositol dehydrogenases (IDHs). For instance, Corynebacterium glutamicum has multiple IDHs with varying substrate specificities. OxiE is a scyllo-IDH with good activity for myo-inositol as well, while OxiB is a myo-IDH with weaker activity for scyllo-inositol. synthose.com The presence of an amino group on the scyllo-inositol ring would likely alter its interaction with the active sites of these enzymes, but specific inhibitory or substrate activities have not been reported.

Inositol 1,4,5-trisphosphate Kinase (IP3K): This enzyme phosphorylates the second messenger inositol 1,4,5-trisphosphate (InsP3). nih.gov Research has shown that IP3K can exhibit substrate promiscuity. For example, it can phosphorylate l-scyllo-1,2,4-trisphosphate, demonstrating that the enzyme can accommodate stereoisomers of inositol phosphates. nih.gov This finding suggests that other inositol derivatives, potentially including phosphorylated forms of this compound, might interact with this kinase, although direct evidence is currently lacking.

| Enzyme | Natural Substrate | Alternative Substrates/Derivatives Studied | Key Findings |

|---|---|---|---|

| Corynebacterium glutamicum scyllo-Inositol Dehydrogenase (OxiE) | scyllo-Inositol | myo-Inositol, D-chiro-Inositol | Good activity for myo-inositol, very weak for D-chiro-inositol. synthose.com |

| Inositol 1,4,5-trisphosphate Kinase (IP3K) | D-myo-inositol 1,4,5-trisphosphate | l-scyllo-1,2,4-trisphosphate | l-scyllo-1,2,4-trisphosphate is a good substrate. nih.gov |

Inhibition of Glycosidases (e.g., Glucocerebrosidase)

There is no direct scientific evidence to suggest that this compound inhibits glucocerebrosidase. Research on the inhibition of this enzyme, which is implicated in Gaucher disease, has focused on other inositol derivatives such as conduritol-β-epoxide. The structural similarity of this compound to these compounds might suggest a potential for interaction, but this remains speculative without experimental data.

Modulation of Carbonic Anhydrase and Acetylcholinesterase

Currently, there is a lack of research investigating the effects of this compound on the activity of carbonic anhydrase and acetylcholinesterase.

Interactions with Biological Macromolecules

The interaction of this compound with biological macromolecules is an area that warrants further investigation. While direct studies are limited, the behavior of its parent compound, scyllo-inositol, and other derivatives provides some insight. myo-Inositol and scyllo-inositol are transported into cells via sodium-dependent myo-inositol cotransporters (SMIT). It is plausible that this compound could also interact with these transporters, although the presence of the charged amino group would likely influence its binding affinity and transport efficiency.

The primary documented interaction of a derivative of this compound with a biological macromolecule is its role as a substrate for L-arginine:inosamine-phosphate amidinotransferase, as detailed in section 4.1.1. nih.gov This interaction is fundamental to its biological function in the context of streptomycin biosynthesis.

Mechanisms of Amyloid-beta (Aβ) Aggregation Modulation

The parent compound, scyllo-inositol, has demonstrated potential as a therapeutic agent for Alzheimer's disease by inhibiting the fibrillogenesis of the amyloid-beta (Aβ) peptide, particularly the Aβ42 form. nih.gov It is believed to directly interact with the Aβ peptide to prevent its aggregation into toxic fibers. nih.gov

However, modifications to the scyllo-inositol structure can significantly alter its efficacy. Research on this compound has shown that it exhibits minimal to no effect on modulating the aggregation of Aβ(1-42). nih.gov In one study, oligomerization assays and atomic force microscopy investigations confirmed that there were no significant differences in the structure of Aβ(1-42) in the presence or absence of this specific amino derivative. nih.gov This suggests that the substitution of a hydroxyl group with an amino group at the C-1 position interferes with the compound's ability to inhibit amyloid aggregation.

In contrast, other derivatives have shown varied effects. For instance, acetyl and pivaloyl scyllo-inositol derivatives displayed reduced aggregation at low concentrations, while a 1-deoxy-1-azide-scyllo-inositol derivative was able to rescue cells from Aβ(1-42)-induced toxicity. nih.gov These findings underscore the high sensitivity of the Aβ-inhibitory activity to the specific chemical substitutions on the scyllo-inositol scaffold.

| Compound | Effect on Aβ(1-42) Aggregation | Reference |

|---|---|---|

| scyllo-Inositol (parent compound) | Inhibits fibrillogenesis | nih.govnih.gov |

| This compound | Minimal to no effect on oligomerization | nih.gov |

| 1-deoxy-1-fluoro-scyllo-inositol | Significantly inhibits fiber formation | nih.gov |

| 1,4-dimethyl-scyllo-inositol | Significantly inhibits fiber formation | nih.gov |

| 1-deoxy-1-azide-scyllo-inositol | Rescued Aβ(1-42)-induced toxicity | nih.gov |

Structural Basis of Compound-Target Binding (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The efficacy of scyllo-inositol and its derivatives in preventing Aβ aggregation is highly dependent on their specific molecular structure and the non-covalent interactions they can form. nih.gov The parent scyllo-inositol molecule possesses six hydroxyl groups arranged in an alternating axial and equatorial configuration, allowing it to form multiple hydrogen bonds.

Structure-function studies have revealed that all of the hydroxyl groups of scyllo-inositol are important for the complete inhibition of Aβ aggregation. nih.gov Even a conservative substitution of a single hydroxyl group can lead to a decrease in the compound's potency. nih.gov The lack of activity observed for this compound strongly suggests that the hydroxyl group at the C-1 position is critical for the stabilizing interactions with Aβ protofibrils. The replacement of this hydroxyl group with an amino group likely disrupts the precise hydrogen-bonding network required to prevent further aggregation. Conversely, derivatives that retain potent activity, such as 1-deoxy-1-fluoro-scyllo-inositol and 1,4-dimethyl-scyllo-inositol, suggest that certain substitutions can be made without disrupting the key interactions, or may even enhance them through other means like hydrophobic interactions. nih.govnih.gov

Cellular Pathway Perturbations

Inositol and its derivatives are fundamental components of various cellular signaling pathways.

Influence on Cell Signaling Pathways (General Inositol Derivatives)

Inositol derivatives are central to the phosphatidylinositol signaling pathway, a crucial mechanism for transducing extracellular signals into intracellular responses. wikipedia.org This pathway involves several key molecules that are derived from inositol.

The process is often initiated when an external signal molecule binds to a G protein-coupled receptor (GPCR) on the cell surface. wikipedia.org This activates the enzyme phospholipase C (PLC), which then hydrolyzes a membrane lipid called phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgyoutube.com

IP3 is a soluble molecule that diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. youtube.comyoutube.com This transient increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). youtube.comyoutube.com Activated PKC then phosphorylates a variety of target proteins, leading to a cascade of cellular responses. youtube.com While IP3 is a well-established signaling molecule, its metabolites, such as Ins(3,4,5,6)P4, are also being recognized for their roles as second messengers. nih.gov

| Molecule | Role | Reference |

|---|---|---|

| Phospholipase C (PLC) | Enzyme that cleaves PIP2 into IP3 and DAG. | wikipedia.org |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Membrane phospholipid; precursor to IP3 and DAG. | youtube.com |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger that triggers Ca2+ release from the ER. | wikipedia.orgyoutube.com |

| Diacylglycerol (DAG) | Second messenger that activates Protein Kinase C (PKC). | wikipedia.orgyoutube.com |

| Protein Kinase C (PKC) | Enzyme that phosphorylates target proteins to elicit cellular responses. | youtube.com |

| Calcium (Ca2+) | Second messenger that co-activates PKC and other enzymes. | youtube.com |

Regulation of Specific Biochemical Reactions (e.g., Benzyl (B1604629) and Hydroxyl Group Reactions)

There is limited specific information available in the reviewed scientific literature regarding the direct regulation of biochemical reactions involving benzyl and hydroxyl groups by this compound itself. Research on related inositol compounds often involves the use of benzyl groups as protecting groups during chemical synthesis. For example, the synthesis of enantiomerically pure 1-amino-1-deoxy-myo-inositol has been achieved from a tetrabenzyl conduritol B epoxide intermediate. nih.gov However, this describes a synthetic strategy rather than a regulatory role of the final amino-inositol product in cellular reactions involving benzyl groups. The hydroxyl groups of the inositol ring are fundamental to its biological activity, primarily through hydrogen bonding and as sites for phosphorylation, as seen in the phosphatidylinositol pathway.

Role as a Redox Potential Modulator

The role of this compound as a direct redox potential modulator is not well-documented in the current scientific literature. While inositol metabolism is connected to various cellular stress responses, a specific function for this amino-derivative in modulating cellular redox states has not been established.

Transport and Cellular Uptake Mechanisms

Eukaryotic cells can acquire inositol either through de novo synthesis from glucose or by uptake from extracellular sources via transporters. nih.gov The primary mechanism for the cellular uptake of both myo-inositol and scyllo-inositol is the Na+-dependent myo-inositol cotransporter system. nih.gov

Studies on mammalian cell lines have shown that they can readily import exogenous scyllo-inositol. nih.gov This suggests that specific transport systems recognize and internalize this stereoisomer. However, the efficiency and regulation of this uptake can vary between different cell types. nih.gov Interestingly, while cells can import scyllo-inositol, this isomer cannot always substitute for the more common myo-inositol. In a human cell line deficient in myo-inositol synthesis, supplementation with scyllo-inositol was unable to rescue the cells from "inositol-less death," highlighting a specific requirement for the myo-isomer in essential cellular functions in that context. nih.gov

Interaction with Inositol Transporters (e.g., SMIT1)

The uptake of inositol and its stereoisomers into the brain and other tissues is an active process mediated by specific transport proteins, as simple diffusion is insufficient to achieve the high intracellular concentrations observed. nih.gov The sodium/myo-inositol transporters, SMIT1 (encoded by the SLC5A3 gene) and SMIT2 (encoded by the SLC5A11 gene), are key players in the active transport of inositols across cellular membranes. nih.govnih.gov These transporters are particularly crucial for regulating inositol levels in the brain, where concentrations of myo- and scyllo-inositol are approximately 100-fold greater than in the periphery. nih.gov

Research into the substrate specificity of SMIT1 and SMIT2 has provided insights into how derivatives of inositol, such as this compound, might interact with these transporters. Studies have shown that both myo-inositol and scyllo-inositol are recognized with similar affinity by these transporters. nih.gov Furthermore, investigations into various substituted inositol compounds have revealed that the nature of the substitution on the inositol scaffold is a critical determinant of transport efficiency.

A study examining the transport of various scyllo-inositol derivatives found that single, small polar or non-polar substitutions on the scyllo-inositol ring are generally well-tolerated by the transporters. For instance, compounds like 1-chloro- and 1-fluoro-1-deoxy-scyllo-inositol were found to compete for active transport as effectively as myo-inositol itself. nih.gov Conversely, the introduction of larger substituents, such as methoxy (B1213986) or azide (B81097) groups, was shown to compromise the interaction with the transporter. nih.gov This suggests that the amino group (-NH2) in this compound, being a relatively small polar substitution, would likely permit interaction with and transport by SMIT1. Molecular docking studies have also visualized the potential for derivatives like 1-deoxy-scyllo-inositol to fit within the binding site of SMIT1. researchgate.net

Table 1: Competitive Inhibition of myo-[2-³H]inositol Transport by Inositol Analogs

| Competitor (10 mM) | % Inhibition of myo-[2-³H]inositol Transport |

|---|---|

| myo-Inositol | 100 |

| scyllo-Inositol | 98 |

| 1-Deoxy-scyllo-inositol | 85 |

| 1-Amino-1-deoxy-myo-inositol | 75 |

This table presents hypothetical data based on the findings that scyllo-inositol and its derivatives compete for transport. Actual percentage inhibition values for this compound would require direct experimental measurement.

Implications for Intracellular Accumulation

The interaction of this compound with inositol transporters like SMIT1 has direct implications for its ability to accumulate within cells. Active transport against a concentration gradient is the primary mechanism by which cells achieve high intracellular levels of inositols. nih.gov The expression of SMIT1 is known to be upregulated in response to extracellular hypertonicity, leading to an enhanced uptake of myo-inositol. nih.gov This adaptive response allows cells to maintain osmotic balance without perturbing macromolecular function with high concentrations of inorganic ions. nih.gov

Given that this compound is expected to be a substrate for SMIT1, its transport into the cell would be an active, energy-dependent process. This transport mechanism would enable the compound to accumulate intracellularly at concentrations significantly higher than those in the extracellular environment. The efficiency of this accumulation would be dependent on the affinity of the compound for the transporter and the expression levels of the transporter on the cell surface.

The ability of this compound to be actively transported and accumulated within cells is a critical prerequisite for its potential biological activities. High intracellular concentrations are necessary for the compound to effectively engage with its molecular targets and exert any downstream effects. Therefore, the functionality of inositol transporters like SMIT1 is a key determinant of the cellular response to this compound.

Table 2: Factors Influencing Intracellular Accumulation of this compound

| Factor | Implication for Accumulation |

|---|---|

| SMIT1/2 Transporter Affinity | Higher affinity leads to more efficient transport and greater accumulation. |

| SMIT1/2 Transporter Expression | Increased transporter density on the cell surface enhances the rate of uptake. |

| Extracellular Concentration | Higher external concentrations can drive transport, subject to transporter saturation. |

| Sodium Gradient | As a sodium-dependent cotransporter, the electrochemical gradient of sodium across the membrane is a driving force for transport. |

| Competing Substrates | The presence of other inositol isomers (e.g., myo-inositol, scyllo-inositol) can competitively inhibit uptake. |

Preclinical Biological Activities and Research Applications

Antimicrobial and Antifungal Research Potential

Scientific literature available in public databases provides limited specific information regarding dedicated studies on the antimicrobial and antifungal properties of 1-Amino-1-deoxy-scyllo-inositol. The primary research focus has been on other applications.

There is currently a lack of specific research data detailing the efficacy of this compound in bacterial growth inhibition models.

Detailed studies concerning the specific antifungal properties of this compound, including its effects against pathogens like Piricularia oryzae, are not extensively documented in available research.

Neurobiological Research Models

In contrast, the neurobiological applications of this compound have been explored, particularly in the context of neurodegenerative diseases like Alzheimer's. These studies often use the well-documented effects of the parent compound, scyllo-inositol, as a benchmark. Scyllo-inositol itself has been shown to inhibit the accumulation and toxicity of amyloid-β peptide and α-synuclein. nih.gov

The defining pathological feature of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils. ibl-america.com The parent compound, scyllo-inositol, has demonstrated a notable ability to inhibit this process. nih.gov However, chemical modifications to the scyllo-inositol structure can dramatically alter this activity.

Research on this compound (referred to as compound 15 in a 2011 study) found that it had minimal effect on the aggregation of Aβ(1-42). nih.gov In an oligomerization assay, it showed little difference from the control. nih.gov Atomic force microscopy (AFM) investigations further confirmed that the structure of Aβ(1-42) was not significantly different in the presence or absence of the compound. nih.gov This suggests that replacing a single hydroxyl group with an amino group on the scyllo-inositol ring may neutralize its ability to inhibit Aβ aggregation. nih.govnih.gov This highlights the critical importance of the specific arrangement of equatorial hydroxyl groups for the compound's interaction with Aβ peptides. nih.gov

Table 1: Comparative Effects of scyllo-Inositol Derivatives on Aβ(1-42) Aggregation

| Compound | Substitution | Effect on Aβ(1-42) Aggregation | Reference |

| This compound | 1-OH group replaced by an NH₂ group | Minimal to no inhibition of aggregation; similar to control. | nih.gov |

| scyllo-Inositol | Parent Compound | Inhibits Aβ fiber formation. | nih.gov |

| 1-Deoxy-1-fluoro-scyllo-inositol | 1-OH group replaced by a Fluorine atom | Significantly inhibits the formation of Aβ42 fibers. | nih.gov |

| Acetyl scyllo-inositol derivative | Acetyl group added | Reduced aggregation at low concentrations, increased oligomerization at higher concentrations. | nih.gov |

| Pivaloyl scyllo-inositol derivative | Pivaloyl group added | Reduced aggregation at low concentrations, increased oligomerization at higher concentrations. | nih.gov |

Soluble Aβ oligomers are considered a primary synaptotoxic factor in Alzheimer's disease. nih.gov The parent compound, scyllo-inositol, has been shown to protect neurons from this toxicity by directly interfering with the binding of Aβ oligomers to the neuronal plasma membrane. nih.gov It can also prevent Aβ-induced synaptic loss in hippocampal neuron cultures. nih.gov

The effects of its derivatives are more complex. Structure-function studies reveal that even minor substitutions can lead to a decrease in potency. nih.gov For instance, in one study examining amine-linked derivatives, 1-deoxy-1-azide-scyllo-inositol was able to rescue neurons from Aβ(1-42)-induced toxicity. nih.gov However, the study did not report a similar protective effect for this compound. Furthermore, some modified scyllo-inositol compounds were found to have no effect on toxicity, while others actually induced toxicity themselves. nih.gov This underscores that compound-stabilized oligomers may represent toxic intermediates, making thorough screening essential in any drug development program. nih.gov

The chemical structure of this compound, specifically its primary amino group, makes it a suitable scaffold for the development of molecular probes. This amino group provides a reactive site for conjugation with imaging agents, such as fluorophores or radioisotopes, without disrupting the core cyclohexanepentol structure.

While there are no specific reports on this compound being developed as a probe, the principle has been demonstrated with other derivatives. For example, 1-deoxy-1-[18F]fluoro-scyllo-inositol has been evaluated as a positron emission tomography (PET) tracer for imaging. nih.gov The synthesis of various derivatives, including aldoxime, hydroxamate, carbamate, and amide-linked scyllo-inositols, has been undertaken to create backbones that can be expanded into a wide array of derivatives for research, including potential probes. nih.gov These efforts aim to preserve the stereochemical requirements necessary for interacting with biological targets while adding new functionalities. nih.gov

Research in Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs) are a group of over 70 inherited metabolic disorders caused by defects in lysosomal function. nih.govwikipedia.org These defects are typically the result of a deficiency in a specific enzyme required for the breakdown of macromolecules, leading to the accumulation of undigested or partially digested substances within the lysosomes. nih.govnih.govnih.gov This accumulation disrupts normal cell function and can lead to a wide range of clinical symptoms affecting multiple organ systems. nih.govwikipedia.org

Effects on Glucocerebrosidase Activity in Cellular Models

Gaucher disease, a prominent type of lysosomal storage disorder, is caused by mutations in the GBA1 gene, which leads to a deficiency in the enzyme glucocerebrosidase (GCase). nih.gov This enzyme is responsible for the breakdown of the fatty substance glucocerebroside. nih.gov A deficiency in GCase activity results in the accumulation of this substrate, primarily in cells of the macrophage lineage.

As of the current date, there is no publicly available scientific literature or research data detailing studies on the specific effects of This compound on glucocerebrosidase activity in any cellular models. Research in this area for related compounds has focused on different molecular scaffolds.

Other Investigational Biological Activities

The therapeutic potential of novel compounds is often explored across various biological pathways beyond their primary intended target. This can include investigations into their effects on the immune system and the regulation of gene expression.

Research into Immunomodulatory Effects

The immunomodulatory effects of chemical compounds refer to their ability to alter or regulate the immune response. This can involve either suppressing an overactive immune system or stimulating a suppressed one.

There is currently no published research or data available from preclinical studies investigating the potential immunomodulatory effects of This compound .

Potential in Gene Regulation Studies

Gene regulation is the complex process of turning genes on and off to ensure that they are expressed at the right time and in the right amount. Investigating how a compound might influence these processes is a key area of modern pharmacological research.

To date, there are no scientific publications or research findings that have explored the potential role of This compound in gene regulation studies.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed molecular-level characterization of 1-amino-1-deoxy-scyllo-inositol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure and conformation of this compound in solution. Both ¹H and ¹³C NMR are employed to elucidate its unique stereochemistry.

In the ¹H NMR spectrum of the parent compound, scyllo-inositol, all six methine protons are chemically equivalent due to the high degree of symmetry (D3d), resulting in a single sharp singlet at approximately 3.35 ppm in D₂O. rsc.orgnih.gov For this compound, the substitution of a hydroxyl group with an amino group breaks this symmetry. This results in a more complex spectrum where the proton attached to the carbon bearing the amino group (C-1) and the other methine protons will have distinct chemical shifts and will show spin-spin coupling with their neighbors. The proton at C-1 is expected to resonate at a different frequency compared to the other five methine protons. The remaining five protons on the cyclohexane (B81311) ring will also exhibit unique chemical shifts and coupling patterns, providing a wealth of structural information.

The conformation of the six-membered ring can be determined by analyzing the coupling constants (J-values) between adjacent protons. In its most stable chair conformation, all hydroxyl groups and the amino group in this compound are in equatorial positions to minimize steric hindrance. This arrangement can be confirmed by the observed J-values, as large axial-axial couplings (typically 8-10 Hz) would be absent, and smaller axial-equatorial and equatorial-equatorial couplings (typically 2-4 Hz) would be expected. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton and carbon signals unambiguously. bmrb.io For instance, a vendor of this compound hydrochloride specifies that ¹H-NMR is used to confirm a purity of at least 98%. synthose.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for scyllo-Inositol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1, H2, H3, H4, H5, H6 | 3.332 | - |

| C1, C2, C3, C4, C5, C6 | - | 76.282 |

| Data obtained from the Biological Magnetic Resonance Bank (BMRB) for scyllo-inositol in D₂O at 298K. bmrb.io |

Mass Spectrometry for Molecular Characterization and Interaction Studies

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound. The monoisotopic mass of the neutral molecule is 179.07937 Da. ebi.ac.uk Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, typically producing the protonated molecule [M+H]⁺ at m/z 180.0866.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation pattern would be expected to involve the loss of water molecules (-18 Da) from the hydroxyl groups and the loss of ammonia (B1221849) (-17 Da) from the amino group. The precise fragmentation pathway can help to confirm the connectivity of the molecule.

Furthermore, mass spectrometry is a valuable tool for studying the non-covalent interactions of this compound with biological targets, such as proteins. Techniques like affinity purification-mass spectrometry (AP-MS) can identify proteins that bind to the compound. In such an experiment, a derivatized version of this compound could be immobilized on a solid support and used as bait to capture interacting proteins from a cell lysate. The captured proteins are then eluted, identified by mass spectrometry, and quantified. This approach is analogous to studies where mass spectrometry is used to identify sites of ubiquitination on proteins, which involves the covalent attachment of ubiquitin to lysine (B10760008) residues. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, related isomers, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aminocyclitols like this compound. hebmu.edu.cn Due to its high polarity and lack of a strong chromophore, direct analysis by reversed-phase HPLC with UV detection is challenging. However, several specialized HPLC methods can be employed.

One common approach is to use hydrophilic interaction liquid chromatography (HILIC) , which is well-suited for the separation of polar compounds. Alternatively, ion-exchange chromatography can be used, taking advantage of the basic nature of the amino group. For instance, a cation-exchange column can effectively separate aminocyclitols. researchgate.netnih.gov

Another effective method involves reversed-phase HPLC with an ion-pairing agent . The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve the retention of the charged this compound on a C18 column. nih.gov

For sensitive detection, pulsed amperometric detection (PAD) can be used, as it is highly sensitive for polyhydroxylated compounds. researchgate.netnih.gov Alternatively, pre-column derivatization with a UV-active or fluorescent tag can be performed to enhance detection by UV or fluorescence detectors. nih.gov

Table 2: Exemplary HPLC Methods for Inositol (B14025) Isomer Separation

| Column | Mobile Phase | Detection | Application |

| Aminex HPX-87C (cation-exchange) | Deionized water | Pulsed Amperometric Detection (PAD) | Separation of inositol isomers. researchgate.netnih.gov |

| SUGAR SZ5532 | Acetonitrile/Water | Refractive Index (RI) | Separation of myo-inositol and D-chiro-inositol. shodex.com |

| Reversed-phase C18 | Micellar mobile phase with hexadecyltrimethylammonium hydroxide | Scintillation counting (for radiolabeled compounds) | Separation of inositol phosphate (B84403) isomers. nih.gov |

Biophysical and Structural Analysis

Understanding the behavior of this compound in biological systems often requires analysis of its larger-scale properties, such as its tendency to form aggregates.

Electron Microscopy (EM) for Aggregation Studies

Electron microscopy (EM), including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides direct visualization of the morphology and size of particulate matter. While there are no specific reports on the aggregation of this compound itself, EM techniques would be invaluable for studying its potential to form aggregates, for instance, in supersaturated solutions or in the presence of other molecules that might induce aggregation.

If this compound were to form aggregates, TEM could be used to visualize the fine structure of these aggregates at high resolution. researchgate.netias.ac.in Samples would typically be prepared by depositing a dilute suspension of the aggregates onto a support grid, followed by negative staining or cryo-fixation to enhance contrast and preserve the native structure. SEM, on the other hand, would provide three-dimensional images of the surface topography of the aggregates. montana.edu These imaging techniques could reveal whether the aggregates are amorphous or crystalline and provide insights into the mechanisms of their formation, analogous to studies on the aggregation of other small molecules and macromolecules.

Atomic Force Microscopy (AFM) for Molecular Assembly Characterization

Atomic Force Microscopy (AFM) has emerged as a powerful technique for characterizing the supramolecular architecture of molecular assemblies at the nanoscale. This method provides three-dimensional topographical images of surfaces with high resolution, enabling the visualization of single molecules and their organization into larger structures. For this compound and related aminocyclitols, AFM can be instrumental in understanding their self-assembly properties on various substrates.

The principle of AFM involves scanning a sharp probe, with a tip radius on the order of nanometers, over a sample surface. The interactions between the tip and the sample, such as van der Waals forces, are monitored and used to construct a topographical map. nih.govyoutube.com This technique is particularly advantageous for biological and organic molecules as it can be performed in both air and liquid environments, including physiological conditions, without the need for extensive sample preparation like staining or coating that is often required for electron microscopy. mdpi.com

In the context of this compound, AFM can be utilized to study its self-assembly into ordered arrays or monolayers on a substrate. By functionalizing a surface with ligands that can specifically bind to the aminocyclitol, researchers can create spatially controlled arrays. nih.gov AFM can then be used to visualize the arrangement of the bound molecules, providing data on their packing density, orientation, and the morphology of the resulting assembly. nih.govnih.gov For instance, studies on the self-assembly of aminoglycoside antibiotics, which are structurally related to this compound, have demonstrated the utility of AFM in visualizing their nanostructured formations. nih.gov

Furthermore, AFM can provide quantitative data on the dimensions of the molecular assemblies, such as their height and width. acs.org This information is crucial for understanding the intermolecular interactions that drive the self-assembly process. The force between the tip and the sample can also be measured, providing insights into the mechanical properties of the assembled layer. nih.gov While direct AFM studies on the molecular assembly of this compound are not extensively reported, the methodologies developed for other small molecules and aminoglycosides provide a clear framework for how AFM can be applied to characterize its molecular organization. nih.govnih.gov

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structures of molecules at atomic resolution. In the study of this compound and its analogs, this method is invaluable for understanding how these compounds interact with their biological targets, most notably RNA. The primary target for many aminocyclitols, including the structurally related aminoglycoside antibiotics, is the decoding A site of the bacterial ribosome's 16S rRNA. Current time information in Mumbai, IN.nih.gov

The process of X-ray crystallography involves crystallizing a complex of the compound of interest with its target molecule. These crystals are then exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate an electron density map, from which the atomic structure of the complex can be determined. nih.govmdpi.com The resolution of the crystal structure is a key indicator of its quality, with lower numbers indicating a more detailed structure.

Research on aminoglycoside-RNA complexes has provided a wealth of information that can be extrapolated to understand the potential interactions of this compound. Crystal structures of various aminoglycosides, such as neamine (B104775), gentamicin (B1671437) C1A, kanamycin (B1662678) A, and ribostamycin, bound to oligonucleotides containing the ribosomal A site have been determined at resolutions between 2.2 and 3.0 Å. nih.govnih.gov These studies reveal conserved binding motifs, where the aminocyclitol ring (analogous to the scyllo-inositol ring) inserts into the A site helix. Current time information in Mumbai, IN.nih.gov

A key finding from these crystallographic studies is the formation of specific hydrogen bonds between the hydroxyl and amino groups of the aminocyclitol and the phosphate backbone and bases of the RNA. nih.govnih.gov For example, the puckered sugar ring I of aminoglycosides is observed to stack against a guanine (B1146940) residue (G1491) and form a pseudo-base pair with a universally conserved adenine (B156593) (A1408). Current time information in Mumbai, IN.nih.gov This interaction stabilizes a conformation of the A site that can lead to miscoding during protein synthesis. The number of direct hydrogen bonds between the core neamine moiety (which contains a 2-deoxystreptamine (B1221613) ring, a close relative of this compound) and the RNA is often conserved across different aminoglycosides. nih.govnih.gov

The table below summarizes key crystallographic data for several aminoglycoside-RNA complexes, illustrating the typical resolutions and key interactions observed.

| Aminoglycoside | Target | Resolution (Å) | Key Findings | Reference |

| Neamine | Bacterial A site oligonucleotide | 2.5 | Conserved hydrogen bonds from rings I and II; induces bulging of A1492 and A1493. | nih.govnih.gov |

| Gentamicin C1A | Bacterial A site oligonucleotide | 2.5 | Forms specific contacts with the A site, similar to other 4,6-disubstituted aminoglycosides. | nih.govnih.gov |

| Kanamycin A | Bacterial A site oligonucleotide | 2.8 | Demonstrates both specific and non-specific binding within the A site. | nih.govnih.gov |

| Ribostamycin | Bacterial A site oligonucleotide | 2.7 | Shows variable stoichiometry of binding to the A site. | nih.govnih.gov |

| Lividomycin A | Bacterial A site oligonucleotide | 2.2 | Forms a high number of contacts with the RNA due to its extended structure. | nih.govnih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

These crystallographic studies provide a detailed blueprint for how this compound might bind to its RNA target, guiding the rational design of new derivatives with modified binding properties.

Development of Research Probes

Synthesis and Application of Radiolabeled Derivatives for in vivo Imaging Research

The development of radiolabeled derivatives of this compound is a critical area of research for enabling non-invasive, in vivo imaging studies. Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that utilizes compounds labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify biological processes in living subjects. nih.gov A fluorinated analog, [¹⁸F]-1-deoxy-1-fluoro-scyllo-inositol, has been synthesized and evaluated as a PET radiotracer, providing a valuable model for the potential development of a radiolabeled version of this compound. rsc.orgnih.gov

The synthesis of [¹⁸F]-1-deoxy-1-fluoro-scyllo-inositol typically involves a nucleophilic substitution reaction on a suitable precursor molecule. rsc.org An automated, one-pot radiosynthesis has been developed, which allows for the efficient production of the radiotracer with good radiochemical yields and high specific activity. nih.gov The process generally involves the reaction of a protected triflate precursor with K[¹⁸F]/Kryptofix 2.2.2, followed by deprotection to yield the final product. rsc.org This method has been reported to produce [¹⁸F]-1-deoxy-1-fluoro-scyllo-inositol with radiochemical yields of approximately 16-25% within a synthesis time of 65-80 minutes. nih.govrsc.org

| Radiosynthesis Parameter | Reported Value | Reference |

| Radiochemical Yield (uncorrected) | 16 ± 3% | rsc.orgnih.gov |

| Radiochemical Yield (automated) | 24.6 ± 3.3% | nih.gov |

| Synthesis Time | ~80 minutes | rsc.orgnih.gov |

| Synthesis Time (automated) | 65 ± 2 minutes | nih.gov |

| Radiochemical Purity | >98% | nih.gov |

| Specific Activity | ≥195 GBq/µmol | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The application of radiolabeled scyllo-inositol derivatives in vivo has primarily focused on cancer imaging. nih.govnih.gov Studies in rodent models with human breast cancer and glioma xenografts have demonstrated that [¹⁸F]-1-deoxy-1-fluoro-scyllo-inositol can be successfully visualized using PET imaging. nih.gov The uptake of this tracer in certain tumor types, such as MDA-MB-231 breast cancer xenografts, was found to be comparable to that of the widely used PET tracer [¹⁸F]FDG. nih.gov

A significant advantage of [¹⁸F]-1-deoxy-1-fluoro-scyllo-inositol observed in preclinical studies is its low brain penetration. nih.govrsc.org This property results in a significantly higher tumor-to-brain uptake ratio compared to [¹⁸F]FDG, which is particularly beneficial for imaging brain tumors. nih.govnih.gov For instance, in mice with intracranial U-87 MG glioma xenografts, the tumor-to-brain ratio for [¹⁸F]-1-deoxy-1-fluoro-scyllo-inositol was found to be 10.6 ± 2.5, compared to 2.1 ± 0.6 for [¹⁸F]FDG. nih.gov This suggests that a radiolabeled derivative of this compound could potentially serve as a valuable research probe for investigating its transport and accumulation in various tissues in vivo, particularly in the context of neurological or oncological research.

Future Research Directions and Non Clinical Translational Potential

Exploration of Novel Derivatives with Enhanced Specificity and Potency

The exploration of novel derivatives of 1-Amino-1-deoxy-scyllo-inositol, also known as scyllo-inosamine, remains a largely untapped area of research. As a member of the aminocyclitol class, this compound presents a versatile scaffold for chemical modification. researchgate.net Aminocyclitols are recognized for their significant biological activities, which can be fine-tuned by altering the cyclic core and its substituents. researchgate.net

Future research could focus on the synthesis of a library of derivatives to probe structure-activity relationships. Modifications could include:

N-alkylation and N-acylation: Introducing various alkyl and acyl groups to the primary amine could modulate the compound's polarity, lipophilicity, and ability to interact with biological targets. Studies on other aminocyclitols have shown that such modifications can significantly improve inhibitory effects against enzymes like α-glucosidase. researchgate.net

Hydroxyl group modification: Selective protection, deoxygenation, or substitution of the hydroxyl groups could lead to derivatives with altered binding affinities and specificities. For instance, fluorinated derivatives of related inositols, such as 1-deoxy-1-fluoro-scyllo-inositol, have been synthesized for research purposes.

Conformational locking: Introducing structural constraints could lock the molecule in a specific conformation, potentially increasing its potency for a particular target.

A known derivative, scyllo-Inositol,1-deoxy-1-[[(methylnitrosoamino)carbonyl]amino]-, is commercially available, indicating that modifications at the amino group are feasible. lookchem.com The systematic development and screening of such novel derivatives would be a critical first step in unlocking the therapeutic potential of the this compound core structure.

Deepening Mechanistic Understanding of Biological Interactions

The current understanding of the biological interactions of this compound is primarily confined to its role in the biosynthesis of the aminoglycoside antibiotic, streptomycin (B1217042). nih.gov It serves as a key intermediate in this pathway, highlighting its interaction with specific bacterial enzymes. nih.gov

Key enzymatic interactions include:

Glutamine—scyllo-inositol transaminase: This enzyme catalyzes the formation of this compound from L-glutamine and 2,4,6/3,5-pentahydroxycyclohexanone.

Scyllo-inosamine 4-kinase: This enzyme phosphorylates this compound to produce this compound 4-phosphate. nih.gov

A deeper mechanistic understanding requires moving beyond this metabolic role. Future research should aim to:

Identify novel protein targets: Unbiased screening approaches, such as chemical proteomics, could identify new protein binding partners in both prokaryotic and eukaryotic systems.

Elucidate binding modes: Structural biology techniques, like X-ray crystallography or cryo-electron microscopy, could be used to determine the precise interactions between this compound and its target enzymes at the atomic level.

Investigate broader biological effects: Given that related inositols are involved in cellular signaling, it would be valuable to investigate if this compound or its derivatives can modulate these pathways. nih.gov

Applications in Chemical Biology Tool Development

The development of chemical biology tools from this compound is a promising, yet unexplored, avenue. High-quality chemical probes are invaluable for dissecting complex biological processes and validating new drug targets. nih.gov

Potential applications in this area include:

Affinity-based probes: Derivatives of this compound could be functionalized with reporter tags (e.g., biotin, fluorescent dyes) or photo-crosslinkers. These probes could be used in pull-down or imaging experiments to identify and study the localization of its interacting proteins within cells.

Activity-based probes: By incorporating reactive groups, derivatives could be designed to covalently label the active sites of target enzymes. This would be particularly useful for studying the enzymes involved in its metabolism and for discovering novel enzymes that interact with this scaffold.

Inhibitor development for pathway studies: Potent and selective inhibitors of the enzymes that metabolize this compound, such as scyllo-inosamine 4-kinase, could be developed. nih.gov Such inhibitors would serve as valuable tools to study the consequences of blocking the streptomycin biosynthesis pathway.

The creation of these chemical tools would be instrumental in moving from a basic understanding of this compound's metabolic role to a more comprehensive appreciation of its function in a broader biological context.

Potential for Rational Drug Discovery (Preclinical Stage)

While no preclinical studies on this compound for any therapeutic indication have been published, its structural classification as an aminocyclitol provides a rationale for its potential in drug discovery. The aminocyclitol family is a source of important antibiotics and glycosidase inhibitors. researchgate.netwikipedia.org

Future preclinical development could be directed towards:

Antibacterial agents: Given its role as a precursor to streptomycin, this compound and its derivatives could be investigated for antibacterial activity, particularly against bacteria that utilize similar biosynthetic pathways. The broader class of aminoglycosides, which often contain an aminocyclitol core, are a well-established class of antibiotics. nih.gov

Glycosidase inhibitors: Aminocyclitols that act as sugar mimics are known to be potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism. researchgate.net This makes them attractive candidates for developing treatments for metabolic diseases like diabetes.

Enzyme inhibitors: The unique structure could be used as a starting point to design inhibitors for other classes of enzymes, leveraging the stereochemically rich cyclohexanol (B46403) scaffold.

The initial steps in a rational drug discovery program would involve screening this compound and its synthesized derivatives against a panel of relevant biological targets (e.g., bacterial ribosomes, various glycosidases) to identify initial hits for further optimization.

Interactive Data Table: Known Biological Roles of this compound

| Enzyme | Role | Substrate(s) | Product(s) | Pathway |

|---|---|---|---|---|

| Glutamine—scyllo-inositol transaminase | Formation | L-glutamine, 2,4,6/3,5-pentahydroxycyclohexanone | 2-oxoglutaramate (B1222696), this compound | Streptomycin Biosynthesis |

| Scyllo-inosamine 4-kinase | Phosphorylation | ATP, this compound | ADP, this compound 4-phosphate | Streptomycin Biosynthesis |

Q & A

Q. How can multi-omics data (transcriptomics, metabolomics) clarify the compound’s role in inositol phosphate signaling networks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.